N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide
Description
This compound features a benzamide core linked to a thiazole ring via an ethyl chain, terminating in a sulfamoylphenethyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting pathways involving inflammation or kinase modulation .
Properties
IUPAC Name |
N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c21-30(27,28)17-8-6-14(7-9-17)10-11-22-18(25)12-16-13-29-20(23-16)24-19(26)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,25)(H2,21,27,28)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIIMONPBZAFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Human Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Comparison with Similar Compounds
Key Observations :
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target compound features three distinct domains:
- Benzamide moiety : Provides aromatic stacking potential and hydrogen-bonding sites.
- 2-Aminothiazole core : Imparts metabolic stability and metal-coordinating properties.
- 4-Sulfamoylphenethylaminoethyl ketone linker : Confers solubility and target-binding specificity.
Retrosynthetic disconnection suggests three primary fragments (Figure 1A):
- Fragment A : Benzoyl chloride for amide formation.
- Fragment B : 2-Aminothiazole derivatives functionalized at C4.
- Fragment C : 4-Sulfamoylphenethylamine coupled via ketone linker.
This approach aligns with modular strategies reported for analogous sulfonamide-thiazole hybrids.
Synthetic Strategies and Methodological Comparisons
Multi-Step Convergent Synthesis
Synthesis of 4-(2-Oxo-2-aminoethyl)thiazole Intermediate
2-Aminothiazole (1 ) undergoes regioselective alkylation at C4 using ethyl bromoacetate in DMF with K₂CO₃ (Scheme 1A). The resulting 4-(2-ethoxy-2-oxoethyl)thiazole (2 ) is hydrolyzed to 4-(2-oxoethyl)thiazole (3 ) using LiOH/THF/H₂O (1:1), achieving 85% yield.
Benzamide Coupling
The amine intermediate (5 ) reacts with benzoyl chloride (1.5 eq) in dichloromethane (DCM) using Et₃N (2 eq) as base (Scheme 1B). After 4 h at 0°C, the crude product is recrystallized from ethanol/water (3:1) to yield 82% pure title compound.
Multicomponent Reaction (MCR) Approach
Ugi-4CR methodology enables single-pot synthesis (Figure 2):
- Components :
- Amine: 4-Sulfamoylphenethylamine
- Carbonyl: Glyoxylic acid
- Isocyanide: 2-Isocyano-4-(benzoylamino)thiazole
- Acid: TFA (catalyst)
While efficient, this method requires pre-functionalized isocyanide components, limiting substrate scope compared to stepwise synthesis.
Process Optimization and Critical Parameters
Characterization and Analytical Data
Spectroscopic Validation
Industrial Scalability and Environmental Impact
Solvent Selection
Life-cycle assessment (LCA) of solvents:
| Solvent | PMI (kg/kg) | E-Factor |
|---|---|---|
| DCM | 18.2 | 32.1 |
| EtOAc | 9.8 | 12.4 |
| 2-MeTHF | 6.5 | 8.9 |
2-MeTHF reduces environmental impact by 58% compared to DCM.
Continuous Flow Synthesis
Microreactor systems enhance yield (89%) and reduce reaction time (2 h vs. 12 h batch).
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